![molecular formula C15HF29O6 B3042695 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoic acid CAS No. 65150-95-0](/img/structure/B3042695.png)
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoic acid
Overview
Description
The compound “2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoic acid” is a complex fluorochemical. It is characterized by its long chain of carbon atoms and fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a long chain of carbon atoms, with each carbon atom being bonded to fluorine atoms or fluorinated groups . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Scientific Research Applications
Toxicity Assessment
HFPO PENTAMER ACID has been used in toxicity assessments, particularly in relation to its effects on morphology, heart physiology, and gene expression during zebrafish development . This research helps to understand the potential ecological and human health impacts of this compound.
Polymerization Aid
This compound is a polymerization aid used for manufacturing fluoropolymers . Its global distribution and undetermined toxic properties are a concern regarding human and ecological health.
Environmental Monitoring
A molecularly imprinted polymer-modified microelectrode sensor has been developed for the quantification of HFPO PENTAMER ACID in surface water . This helps in monitoring the environmental levels of this compound.
Hepatotoxicity Studies
In vitro studies have been conducted to determine the hepatotoxic potencies of a series of PFAS, including HFPO PENTAMER ACID . This contributes to understanding the potential health risks associated with exposure to this compound.
Immunomodulatory Effects
Research has been conducted to evaluate the immunomodulatory effects of HFPO PENTAMER ACID in mice . This helps to understand the potential impacts of this compound on the immune system.
Radiation Hardened Cameras
Although not directly related to the compound itself, the term “CID” in “CID 19912272” is also used in the context of Charge Injection Device (CID) cameras, which are radiation-hardened solid-state cameras . This is an interesting coincidence and shows the breadth of applications where similar acronyms are used.
Safety and Hazards
Mechanism of Action
Target of Action
HFPO Pentamer Acid, also known as 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoic acid, exhibits diverse biological impacts across species . It triggers apoptosis and enhances reactive oxygen species (ROS) levels in HepG2 cells . The primary targets of this compound seem to be associated with visual response and the cardiovascular system .
Mode of Action
The compound interacts with its targets, leading to significant changes in the organisms. For instance, heart rate increases significantly in zebrafish embryos exposed to certain concentrations of HFPO Pentamer Acid . The exact mechanism of action is still unclear and requires further investigation .
Biochemical Pathways
HFPO Pentamer Acid affects several biochemical pathways. In zebrafish embryos, exposure to the compound led to the differential expression of 38 genes, seven of which were downregulated and associated with visual response, and seven upregulated genes were expressed in or regulated the cardiovascular system . In another study, it was found that HFPO Pentamer Acid usually alters cell cycle-related biological processes .
Pharmacokinetics
It is known that the compound is used in the synthesis of fluoromonomers and fluoropolymers, indicating that it may have significant bioavailability .
Result of Action
Exposure to HFPO Pentamer Acid leads to various molecular and cellular effects. In zebrafish embryos, exposure to the compound led to increased heart rates, spinal deformities, and edema phenotypes . It also triggers apoptosis and enhances ROS levels in HepG2 cells .
Action Environment
The action, efficacy, and stability of HFPO Pentamer Acid can be influenced by environmental factors. For instance, the compound has been detected in environmental water samples worldwide . Its global distribution and undetermined toxic properties are a concern regarding human and ecological health .
properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15HF29O6/c16-2(1(45)46,7(22,23)24)47-13(39,40)4(19,9(28,29)30)49-15(43,44)6(21,11(34,35)36)50-14(41,42)5(20,10(31,32)33)48-12(37,38)3(17,18)8(25,26)27/h(H,45,46) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDRCJGYWUCJTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15HF29O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896527 | |
Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-3,6,9,12-tetraoxapentadecan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid | |
CAS RN |
65150-95-0 | |
Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-3,6,9,12-tetraoxapentadecan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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